3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide
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Overview
Description
3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide is a complex organic compound that features a benzamide core substituted with various functional groups, including methoxy, oxo, and chromenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions tailored to large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the oxo group would yield alcohols.
Scientific Research Applications
3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C29H25NO6 |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C29H25NO6/c1-16(2)17-9-10-25-22(13-17)23(15-26(31)35-25)28-27(21-7-5-6-8-24(21)36-28)30-29(32)18-11-19(33-3)14-20(12-18)34-4/h5-16H,1-4H3,(H,30,32) |
InChI Key |
WCDFZOKUCLHYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC(=C5)OC)OC |
Origin of Product |
United States |
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